molecular formula C27H24ClN5O2S B11236210 7-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11236210
M. Wt: 518.0 g/mol
InChI Key: IIJDFTOVJRLUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the various substituents through nucleophilic substitution, sulfonation, and methylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation of the sulfur atom.

    Amines and Alcohols: Formed through reduction of nitro or carbonyl groups.

    Substituted Aromatics: Formed through nucleophilic substitution reactions.

Scientific Research Applications

7-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **7-(4-BROMOPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
  • **7-(4-FLUOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Uniqueness

The uniqueness of 7-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl and methoxyphenyl groups, along with the triazolopyrimidine core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H24ClN5O2S

Molecular Weight

518.0 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C27H24ClN5O2S/c1-17-23(25(34)30-21-8-4-3-5-9-21)24(19-11-13-20(28)14-12-19)33-26(29-17)31-27(32-33)36-16-18-7-6-10-22(15-18)35-2/h3-15,24H,16H2,1-2H3,(H,30,34)(H,29,31,32)

InChI Key

IIJDFTOVJRLUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC(=CC=C3)OC)N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.